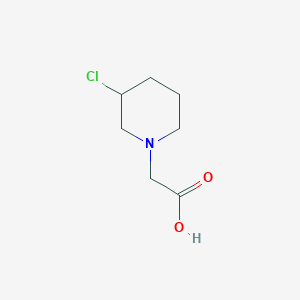

(3-Chloro-piperidin-1-yl)-acetic acid

Description

Significance of Piperidine (B6355638) Derivatives as Foundational Scaffolds in Organic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in organic chemistry. d-nb.infonih.gov Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids, and its central role in the architecture of numerous pharmaceuticals and agrochemicals. researchgate.netnih.govhmdb.ca The conformational flexibility of the piperidine ring allows it to mimic various bioactive molecular shapes, making it a valuable component in drug design. researchgate.net

Piperidine derivatives serve as crucial building blocks and intermediates in synthetic organic chemistry. nih.govmdpi.com The nitrogen atom imparts basic and nucleophilic properties, enabling a wide range of chemical transformations such as alkylations, acylations, and cyclizations. d-nb.inforesearchgate.net This reactivity has led to their extensive use in the synthesis of complex molecules, including therapeutic agents for a variety of conditions. hmdb.camdpi.com

Relevance of α-Chloro Carboxylic Acid Moieties in Chemical Transformations

The α-chloro carboxylic acid moiety is a highly reactive functional group that participates in a variety of chemical transformations. The presence of the electron-withdrawing chlorine atom at the α-position significantly influences the reactivity of the carboxylic acid and the adjacent C-H bond. One of the most classic reactions involving this moiety is the Hell-Volhard-Zelinsky reaction, which is used for the α-halogenation of carboxylic acids. google.comniscpr.res.in

α-Chloro carboxylic acids are valuable precursors for the synthesis of a wide range of other compounds. They can be converted into α-hydroxy acids, α-amino acids, and other derivatives through nucleophilic substitution reactions. The chlorine atom can also be eliminated to form α,β-unsaturated carboxylic acids. This versatility makes α-chloro carboxylic acids important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A plausible synthetic route to obtain (3-Chloro-piperidin-1-yl)-acetic acid involves the N-alkylation of 3-chloropiperidine (B1606579) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters followed by hydrolysis. mdpi.comresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Conceptual Framework and Structural Considerations for this compound

The structure of this compound incorporates both the piperidine ring and the α-chloro acetic acid moiety. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. niscpr.res.inresearchgate.net The substituents on the ring, in this case, the chlorine atom at the 3-position, can exist in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance. niscpr.res.in

The presence of the N-acetic acid group introduces further structural complexity. The stereochemistry at the C-3 position of the piperidine ring means that the compound can exist as a pair of enantiomers, (R)- and (S)-(3-Chloro-piperidin-1-yl)-acetic acid. The specific three-dimensional arrangement of the atoms can have a significant impact on the molecule's physical, chemical, and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂ClNO₂ |

| Molecular Weight | 177.63 g/mol |

| General Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents and potentially in water |

Note: The data in this table is calculated or estimated based on the chemical structure, as specific experimental data for this compound is not widely available.

Overview of Advanced Academic Research Trajectories Pertaining to this compound

While dedicated research focusing solely on this compound is not extensively documented, the research trajectories of its constituent parts and related structures provide a clear indication of its potential applications. Research into 3-chloropiperidine derivatives has highlighted their role as potent alkylating agents, with some demonstrating potential as chemotherapeutics through the formation of bicyclic aziridinium (B1262131) ions that can alkylate DNA. nih.govresearchgate.netnih.gov This suggests that this compound could be explored as a precursor for novel therapeutic agents.

Furthermore, piperidine acetic acid derivatives have been investigated as γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease. nih.gov The acetic acid moiety provides a handle for further functionalization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The combination of the reactive 3-chloro group and the N-acetic acid functionality in this compound makes it a versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov Future research is likely to focus on the synthesis of derivatives of this compound and the evaluation of their biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-6-2-1-3-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGIPFPIRGNCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 3 Chloro Piperidin 1 Yl Acetic Acid

Chemo-, Regio-, and Stereoselective Synthetic Pathways to (3-Chloro-piperidin-1-yl)-acetic acid Enantiomers and Diastereomers

Achieving stereochemical control is paramount in modern medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. The synthesis of specific stereoisomers of this compound hinges on controlling the chirality at the C3 position of the piperidine (B6355638) ring.

Key Strategies for Stereocontrol:

Chiral Starting Materials: A common approach involves starting with an enantiomerically pure precursor for the piperidine ring. For instance, chiral amino acids can be converted into 1,2-diamines, which then undergo annulation to form the desired enantiopure piperidine structure. mdpi.comnih.gov

Asymmetric Cyclization: Intramolecular cyclization reactions can be rendered asymmetric to produce chiral piperidines. nih.gov Methods like aza-Prins cyclization are being developed to generate trisubstituted piperidines with high stereoselective control. usm.edu

Chiral Auxiliaries: N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives using chiral auxiliaries, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, allows for the separation of diastereomers, which can then be processed to yield the pure enantiomers. nih.gov This method provides a viable pathway for isolating the (R) and (S) forms of the piperidine core, which could then be alkylated to form the target acetic acid derivative.

Diastereoselective Reactions: Metal triflate-catalyzed nucleophilic substitution reactions on 2-acyloxypiperidines can proceed with high diastereoselectivity, offering another route to control the stereochemistry of substituents on the piperidine ring. acs.org The stereochemical outcome (cis or trans) can be influenced by the nature of the protecting groups and nucleophiles used. acs.org

The following table summarizes reaction conditions from a study on the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives, a process analogous to the synthesis of the target compound, highlighting the formation of diastereomers.

| Entry | Reactant | Chiral Reagent | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1a | (R)-I | K₂CO₃ | CH₃CN | 48 | 65 | 45:55 |

| 2 | 1a | (S)-II | K₂CO₃ | CH₃CN | 48 | 70 | 40:60 |

| 3 | 1b | (S)-II | K₂CO₃ | CH₃CN | 72 | 75 | 42:58 |

| 4 | 1c | (S)-II | K₂CO₃ | CH₃CN | 72 | 72 | 41:59 |

| Data adapted from a study on diastereomer synthesis. nih.gov (R)-I is (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester and (S)-II is (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. Reactants 1a-c are variously substituted 3-(piperidin-3-yl)-1H-indoles. |

Development of Sustainable and Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. mdpi.com For the synthesis of this compound, this involves using safer solvents, reducing waste, and employing energy-efficient methods.

Green Synthetic Strategies:

Eco-Friendly Solvents: Replacing hazardous organic solvents is a key goal. Water-mediated intramolecular cyclization has been used to obtain substituted piperidinols. nih.gov Similarly, kinetic studies on the synthesis of substituted piperidines have shown that ethanol (B145695), a renewable solvent, can accelerate reaction rates compared to methanol. sid.ir

Catalysis: The use of environmentally benign catalysts, such as oxalic acid dihydrate, can replace more toxic alternatives in multicomponent reactions that form piperidine rings. sid.ir

Energy Efficiency: Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times, high yields, and a reduction in solvent volume, making it an ecologically sustainable approach. mdpi.com

Atom Economy: One-pot reactions and metal-free synthetic routes, such as those used to create piperidines and pyrrolidines from halogenated amides, improve atom economy by integrating multiple steps and avoiding the need for metal catalysts. researchgate.net

| Green Chemistry Principle | Application in Piperidine Synthesis | Reference |

| Safer Solvents | Use of water or ethanol as reaction media. | nih.govsid.ir |

| Benign Catalysts | Employment of catalysts like oxalic acid dihydrate or ZrOCl₂·8H₂O. | sid.irtaylorfrancis.com |

| Energy Efficiency | Microwave irradiation to reduce reaction time and energy consumption. | mdpi.com |

| Waste Reduction | One-pot, multicomponent reactions to minimize intermediate purification steps. | taylorfrancis.comnih.gov |

Optimization of Reaction Parameters and Process Intensification for High-Yield Production of this compound

To move a synthesis from the laboratory to industrial-scale production, extensive optimization of reaction parameters and process intensification are required. escholarship.org This ensures high yields, purity, and cost-effectiveness. For the N-alkylation of 3-chloropiperidine (B1606579), key parameters include temperature, solvent, catalyst, and reactant concentrations.

A chemo-enzymatic approach to synthesize a related chiral chlorohydrin, (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, demonstrates the impact of optimization. researchgate.net Researchers systematically varied parameters to maximize conversion and enantiomeric excess. researchgate.net

Optimized Parameters for a PAL-Catalyzed Transesterification:

| Parameter | Condition | Result |

| Substrate Concentration | 30 mM of (RS)-substrate | Good Conversion (C) and Enantiomeric Excess (ee) |

| Enzyme Concentration | 30 mg/mL of PAL | C = 50.02%, eeP = 98.91%, eeS = 99% |

| Acyl Donor | Vinyl acetate (B1210297) | High enantioselectivity |

| Reaction Medium | Toluene:[BMIM][BF4] (70:30) | Enhanced enzyme stability and selectivity |

| Temperature | 30 °C | Optimal balance of reaction rate and enzyme stability |

| Time | 18 h | Sufficient time for high conversion |

| Data from a study on the synthesis of an intermediate for (R)-arimoclomol. researchgate.net |

Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. escholarship.org For acetic acid production, methods like reactive distillation and the use of double-effect distillation have been investigated to maximize purity and recovery while minimizing energy use and environmental impact. mdpi.com Applying such principles to the synthesis and purification of this compound could lead to significant improvements in large-scale production.

Mechanistic Elucidation of Key Synthetic Routes Towards this compound

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The key step in forming this compound is the N-alkylation of the 3-chloropiperidine ring. Mechanistic studies reveal that tertiary 3-chloropiperidines, which are cyclic nitrogen mustards, react via a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate. dntb.gov.uaresearchgate.net

This reactive intermediate is readily attacked by nucleophiles. uni-giessen.de In the synthesis of the target compound, the nitrogen of 3-chloropiperidine would first be alkylated with an acetic acid ester. The subsequent reactivity of the 3-chloro group would proceed through this aziridinium ion mechanism. If the nitrogen is already substituted, as in this compound, the formation of the aziridinium ion can be initiated, making the compound a potential alkylating agent. researchgate.netuni-giessen.de

Proposed Mechanism for Aziridinium Ion Formation and Reaction:

Intramolecular Cyclization: The nitrogen atom of the substituted 3-chloropiperidine displaces the chloride ion in an intramolecular SN2 reaction.

Aziridinium Ion Formation: This cyclization forms a strained, highly reactive bicyclic aziridinium cation intermediate. dntb.gov.uaresearchgate.net

Nucleophilic Attack: The aziridinium ion is then rapidly attacked by a nucleophile. The attack can occur at either of the two carbons of the aziridinium ring, leading to a mixture of regioisomeric products. researchgate.net

Kinetic studies using UV-vis spectrophotometry have been employed to investigate the mechanism of piperidine formation in multicomponent reactions, allowing for the determination of rate-determining steps and the calculation of activation parameters (Ea, ΔHǂ, ΔSǂ, and ΔGǂ). sid.ir Similar studies on the N-alkylation step could provide valuable insights for process optimization.

Cascade and Multicomponent Reactions Leading to the Formation of this compound

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. taylorfrancis.comnih.gov These reactions are highly efficient, atom-economical, and can significantly shorten synthetic sequences.

While a specific MCR for this compound is not prominently described, the synthesis of highly functionalized piperidine scaffolds via MCRs is well-established. taylorfrancis.comajchem-a.com A common example is the one-pot, three-component reaction between an aldehyde, an amine, and a β-ketoester to form a piperidine ring. sid.irtaylorfrancis.com

Hypothetical MCR Approach: A potential, albeit complex, multicomponent strategy for a related structure could involve the reaction of:

An aldehyde.

Ammonia or an ammonium (B1175870) salt (as the nitrogen source).

A chloro-substituted β-ketoester that could provide both the chlorine atom at the 3-position and the acetic acid side chain after subsequent modification.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are also used to build complex heterocyclic systems. 20.210.105 For example, a conjugate addition of an enolate onto a proximal triple bond can initiate a cyclization cascade to form a cyclohexane (B81311) ring, which is a precursor to piperidine structures. 20.210.105 The development of a novel cascade or multicomponent reaction for this compound would represent a significant advancement in its synthesis.

Chemical Reactivity and Transformational Chemistry of 3 Chloro Piperidin 1 Yl Acetic Acid

Reactions Involving the Piperidine (B6355638) Ring System of (3-Chloro-piperidin-1-yl)-acetic acid

The piperidine ring system, being a saturated heterocycle containing a tertiary amine, is the site of several potential chemical transformations. The presence of a chlorine atom at the C-3 position further influences its reactivity, introducing pathways for substitution, elimination, and rearrangement reactions.

The nitrogen atom in the piperidine ring of this compound is a tertiary amine, making it nucleophilic. While it is already substituted with an acetic acid group, it can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, typically involves treatment with an alkyl halide.

The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The resulting product is a piperidinium salt, which is highly polar and often crystalline. The reactivity in quaternization reactions is influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom.

Table 1: Examples of Nitrogen Quaternization Reactions

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 3-Chloro-1-(carboxymethyl)-1-methylpiperidin-1-ium iodide | Typically in a polar aprotic solvent like acetone or acetonitrile |

The structure of this compound allows for several skeletal transformations under specific conditions. The chlorine atom at the C-3 position can act as a leaving group, potentially initiating intramolecular reactions.

Ring Contraction: Ring contractions of piperidine derivatives to form pyrrolidine scaffolds are known transformations. nih.gov For instance, photochemical methods, such as those involving a Norrish type II reaction, can mediate the ring contraction of α-acylated piperidines to yield substituted cyclopentanes. nih.gov While this compound is N-acylated, analogous principles could potentially be applied. Another approach involves leveraging bicyclic, quaternary ammonium intermediates which can undergo ring contraction upon attack by a nucleophile. nih.gov

Ring Expansion: Methodologies for the two-carbon ring expansion of piperidine systems to their corresponding azocane (eight-membered ring) counterparts have been developed. chemrxiv.org Palladium-catalyzed allylic amine rearrangements, for example, can facilitate this transformation on appropriately substituted piperidines, such as 2-vinyl derivatives. chemrxiv.org To apply this to this compound, prior functionalization of the piperidine ring to introduce the necessary reactive handles would be required.

Ring Opening: The piperidine ring is generally stable but can be opened under specific, often harsh, conditions. Oxidative cleavage or reductive methods can lead to acyclic amino acid derivatives. The presence of the chloro-substituent might offer a handle for specific ring-opening strategies, for example, through elimination followed by ozonolysis of the resulting double bond.

Oxidation: The piperidine ring can undergo oxidation at the carbon atoms adjacent (α) to the nitrogen. The oxidation of piperidines can lead to the formation of cyclic imines or lactams (piperidones). dtic.milresearchgate.net For example, the oxidation of an enantiopure piperidine derivative with bromine in acetic acid has been shown to generate the corresponding piperidin-2-one. researchgate.net In the case of this compound, oxidation could potentially yield (3-chloro-2-oxo-piperidin-1-yl)-acetic acid or (5-chloro-2-oxo-piperidin-1-yl)-acetic acid. Under more vigorous conditions, dehydrogenation could lead to the formation of the corresponding pyridinium salt, an aromatic system.

Reduction: The piperidine ring is a fully saturated heterocycle and is therefore resistant to further reduction under typical hydrogenation conditions. nih.gov However, the chloro-substituent can be removed via reductive dehalogenation. This is commonly achieved using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using metal hydrides. This reaction would yield piperidin-1-yl-acetic acid.

Table 2: Potential Oxidation and Reduction Reactions of the Piperidine Core

| Transformation | Reagent/Catalyst | Potential Product(s) |

|---|---|---|

| Oxidation | Bromine in Acetic Acid | (3-Chloro-2-oxo-piperidin-1-yl)-acetic acid |

| Dehydrogenation | Strong oxidizing agents, heat | 1-(Carboxymethyl)-3-chloropyridin-1-ium |

Reactivity of the Carboxylic Acid Moiety in this compound

The acetic acid group attached to the piperidine nitrogen is a classic carboxylic acid and exhibits the characteristic reactivity of this functional group. These reactions primarily involve the transformation of the carboxyl group into other functional groups like esters, amides, and anhydrides.

Esterification: this compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., using thionyl chloride) or activated with a coupling agent before reaction with an alcohol. google.com

Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. google.comacgpubs.org This reaction typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid and facilitate the formation of the amide bond. acgpubs.org

Anhydride Formation: Symmetrical or mixed anhydrides can be formed from the carboxylic acid. Reaction with a dehydrating agent like phosphorus pentoxide can lead to the formation of the symmetrical anhydride. Mixed anhydrides can be prepared by reacting the carboxylate salt with an acyl halide.

Table 3: Functionalization of the Carboxylic Acid Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'OH), H⁺ catalyst | Ester (-COOR') |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDC) | Amide (-CONR'R'') |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While the decarboxylation of simple alkanoic acids requires high temperatures, the reaction can be facilitated by the presence of other functional groups. For N-acetic acid derivatives of heterocycles, decarboxylation can be induced thermally or through specific chemical pathways. acs.orgcdnsciencepub.com

The decarboxylation of this compound would likely proceed under heating, potentially yielding 3-chloro-1-methylpiperidine and carbon dioxide. The mechanism could involve the formation of a zwitterionic intermediate, which is a known pathway for the decarboxylation of related pyridinecarboxylic acids. cdnsciencepub.com Oxidative decarboxylation is another possible pathway, which can be achieved using reagents like pyridine N-oxide in the presence of an anhydride, leading to different products. acs.org The subsequent reactions of the decarboxylated product would depend on the specific intermediates formed during the reaction.

Derivatization to Acid Halides and Other Activated Forms

The carboxylic acid functional group of this compound is a versatile handle for derivatization, most commonly through its conversion to more reactive species such as acid halides. This activation is a crucial first step for subsequent reactions like amidation or esterification.

Standard halogenating agents are employed for this transformation. Thionyl chloride (SOCl₂) is a widely used reagent that converts carboxylic acids to their corresponding acid chlorides with the convenient formation of gaseous byproducts (SO₂ and HCl) derpharmachemica.comyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org. The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl moiety, facilitating a subsequent nucleophilic attack by a chloride ion libretexts.orglibretexts.org.

Alternatively, oxalyl chloride ((COCl)₂) can be used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is also highly effective and produces gaseous byproducts (CO, CO₂, and HCl) derpharmachemica.com.

Once formed, the resulting acid chloride, (3-Chloro-piperidin-1-yl)-acetyl chloride, is a highly reactive electrophile. It can readily react with a wide range of nucleophiles to form various derivatives, as outlined in the table below. Other activated forms, such as esters or amides, are typically synthesized from the acid chloride or by using peptide coupling reagents that activate the carboxylic acid in situ.

Table 1: Common Derivatization Reactions from Activated this compound This is an interactive table. Users can sort by column and search for specific data.

| Activated Form | Reagent/Nucleophile | Product Class |

|---|---|---|

| Acid Chloride | Alcohol (R'-OH) | Ester |

| Acid Chloride | Amine (R'₂NH) | Amide |

| Acid Chloride | Carboxylate (R'-COO⁻) | Anhydride |

Chemistry of the Chloro Substituent on this compound

The reactivity of the secondary alkyl chloride at the C3 position of the piperidine ring is significantly influenced by the adjacent nitrogen atom. This proximity enables a unique reaction pathway that dominates its substitution chemistry.

Nucleophilic Substitution Reactions of the Chloro Group (S_N1, S_N2)

Unlike simple secondary alkyl chlorides, the nucleophilic substitution of the chloro group on 3-chloropiperidine (B1606579) derivatives does not proceed through a classical S_N1 or S_N2 mechanism. Instead, the reaction is facilitated by intramolecular participation of the piperidine nitrogen. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion in an intramolecular S_N2-like fashion to form a highly strained and electrophilic bicyclic aziridinium (B1262131) ion intermediate d-nb.inforesearchgate.netresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.netnih.gov.

This rate-determining formation of the aziridinium ion is then followed by a rapid attack from an external nucleophile. The nucleophile attacks one of the carbon atoms of the three-membered aziridine ring, leading to ring-opening and the formation of the final substitution product researchgate.netresearchgate.net. Because the reaction proceeds through this highly reactive cationic intermediate, it exhibits characteristics that are distinct from simple bimolecular or unimolecular substitutions. This mechanism is the basis for the potent DNA alkylating properties observed in many 3-chloropiperidine analogues, where nucleobases in DNA act as the external nucleophile nih.govnih.gov.

Reductive Dehalogenation and Related Hydrogenation Transformations

Reductive dehalogenation offers a method to remove the chloro substituent, replacing it with a hydrogen atom to yield piperidin-1-yl-acetic acid. This transformation can be achieved through several methods, with catalytic hydrogenation being the most common.

This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) organic-chemistry.orgacsgcipr.org. A base is often added to neutralize the HCl formed during the reaction. Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst, can also be employed acsgcipr.org. Alternative methods for the reduction of alkyl chlorides include systems like iridium catalysts with silanes as the hydrogen source organic-chemistry.org.

Table 2: Selected Methods for Reductive Dehalogenation This is an interactive table. Users can sort by column and search for specific data.

| Reagent System | Conditions | Comments |

|---|---|---|

| H₂ / Pd-C | Neutral or basic, ambient pressure/temp | Standard, widely used method organic-chemistry.orgacsgcipr.org. |

| Ammonium Formate / Pd-C | Transfer hydrogenation | Avoids handling of H₂ gas acsgcipr.org. |

| Triethylsilane / [IrCl(cod)]₂ | Catalytic hydrosilylation | Effective for various C-Cl bonds organic-chemistry.org. |

Care must be taken to ensure chemoselectivity, as some reducing conditions could potentially affect the carboxylic acid group, although it is generally robust to catalytic hydrogenation conditions where aryl halides are reduced organic-chemistry.org.

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloro Group

While metal-catalyzed cross-coupling reactions are most common for aryl and vinyl halides, advancements have made the coupling of sp³-hybridized alkyl halides, including secondary chlorides, feasible. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds at the C3 position.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to couple unactivated secondary alkyl chlorides with alkyl or aryl boronic acids or their derivatives acs.orgresearchgate.netresearchgate.net. These reactions are challenging and require specific, highly active catalytic systems. The choice of ligand is critical, with bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) often being essential to promote the difficult oxidative addition step of the alkyl chloride to the palladium center researchgate.netresearchgate.net. Similarly, conditions for other cross-coupling reactions, such as Buchwald-Hartwig amination with unactivated secondary alkyl bromides, have been developed and suggest that related transformations for chlorides are possible with appropriate catalyst design acs.org. Such transformations would represent a powerful method for the late-stage functionalization of the this compound scaffold.

Advanced Mechanistic Studies of Complex this compound Transformations

The dominant mechanistic pathway for reactions at the C3-chloro position involves the formation of the bicyclic aziridinium ion d-nb.inforesearchgate.netresearchgate.netd-nb.inforesearchgate.net. Advanced studies have focused on the kinetics and structural factors that influence the rate of this intramolecular cyclization. A key finding is the significant role of the Thorpe-Ingold effect, or gem-disubstituent effect d-nb.inforesearchgate.netd-nb.info.

Research on substituted 3-chloropiperidines has shown that introducing geminal alkyl groups at the C5 position of the piperidine ring accelerates the formation of the aziridinium ion d-nb.inforesearchgate.netresearchgate.netd-nb.info. This rate enhancement is attributed to a change in the internal bond angle of the piperidine ring. The steric bulk of the gem-dialkyl group compresses the C4-C5-C6 bond angle, which in turn reduces the angle between the reacting centers (the nitrogen and the C3 carbon), thereby promoting the ring-closing reaction d-nb.inforesearchgate.net. This demonstrates that the reactivity of the chloro group can be finely tuned by structural modifications elsewhere in the ring, a principle that is crucial for designing analogues with specific reactivity profiles.

Chemo- and Stereoselectivity in Reactions of this compound

The presence of two distinct functional groups in this compound makes chemo- and stereoselectivity critical considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another study.commasterorganicchemistry.comyoutube.com.

Reaction at the Carboxylic Acid: Activating the carboxylic acid with reagents like SOCl₂ or oxalyl chloride under anhydrous conditions allows for selective derivatization at this site. The chloro group is typically unreactive under these electrophilic conditions.

Reaction at the Chloro Group: Nucleophilic substitution at the C3 position is favored under basic or nucleophilic conditions. However, a strong base could also deprotonate the carboxylic acid, forming a carboxylate salt. This may influence the rate of aziridinium ion formation by altering the nucleophilicity of the piperidine nitrogen. Thus, the choice of nucleophile, base, and solvent is critical to direct the reaction to the desired site.

Stereoselectivity is concerned with the formation of a specific stereoisomer masterorganicchemistry.com. The C3 carbon is a stereocenter.

If starting with a racemic mixture of this compound, the product will also be racemic.

However, the reaction mechanism via the bicyclic aziridinium ion has inherent stereochemical consequences. The intramolecular ring formation and subsequent ring-opening by an external nucleophile are stereospecific processes. The nucleophile will attack the aziridinium ion from the side opposite the C-N bonds, leading to a predictable stereochemical outcome relative to the intermediate's structure. If the starting material is enantiomerically pure, the stereochemical integrity can be controlled or predicted based on the specifics of the ring-opening step.

Derivatives and Analogues of 3 Chloro Piperidin 1 Yl Acetic Acid: Synthetic Exploration and Chemical Diversity

Rational Design and Systematic Derivatization Strategies of the Piperidine (B6355638) Acetic Acid Scaffold

The rational design of derivatives based on the piperidine acetic acid scaffold is a key strategy in chemical synthesis. researchgate.net The piperidine ring is a prevalent core structure in many active compounds, and its strategic modification can significantly influence a molecule's physicochemical properties. researchgate.netresearchgate.net Design strategies often focus on several key areas: modification of the piperidine ring, alteration of the acetic acid side chain, and substitution at the nitrogen atom.

A primary approach involves computational and structure-based design. nih.gov By modeling the scaffold, chemists can predict how structural changes might affect properties such as steric hindrance, electronic distribution, and conformational flexibility. For instance, quantitative structure-activity relationship (QSAR) models can be developed by analyzing series of related compounds to guide the design of new molecules with desired attributes. mdpi.com

Systematic derivatization involves the planned introduction of diverse chemical groups. For the (3-Chloro-piperidin-1-yl)-acetic acid scaffold, this could include:

Varying the substituent on the piperidine ring: Replacing the 3-chloro group with other halogens (fluoro, bromo) or with alkyl, aryl, or hydroxyl groups to study the effect of electronics and sterics.

Modifying the N-substituent: The piperidine nitrogen allows for the introduction of a wide array of substituents, moving beyond the simple acetic acid moiety. nih.gov

Altering the acetic acid linker: The length and character of the linker can be changed, for example, by creating amide or ester derivatives from the carboxylic acid. nih.gov

The goal of these strategies is to create a set of molecules that systematically explore the chemical space around the parent scaffold, allowing for a deep understanding of its chemical behavior. researchgate.net

Synthesis and Chemical Exploration of Novel this compound Analogues

The synthesis of analogues of this compound leverages established organic chemistry reactions. A foundational method for creating the core structure involves the N-alkylation of 3-chloropiperidine (B1606579). The reaction of 3-chloropiperidine with an α-haloacetic acid, such as bromoacetic acid, in the presence of a base, provides a direct route to the target scaffold. nih.gov

Further chemical exploration to generate novel analogues can be achieved through several synthetic pathways:

N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is a nucleophilic center suitable for reactions with various electrophiles. nih.gov This allows for the synthesis of a diverse set of analogues where the acetic acid group is replaced by other functionalities.

Amide and Ester Formation: The carboxylic acid group of the parent compound is a versatile handle for derivatization. Standard amide coupling reactions with a library of amines or esterification with various alcohols can produce a wide range of analogues. This approach is often used to modify the polarity and hydrogen bonding capabilities of the molecule. nih.gov

Modification of the Chloro Substituent: Nucleophilic substitution reactions can potentially replace the chlorine atom, although this can be challenging on an unactivated alkyl chloride. Alternatively, starting from a different substituted piperidine, such as a hydroxypiperidine and converting the hydroxyl group to a leaving group, allows for the introduction of various functionalities at the 3-position.

A general synthetic scheme starting from commercially available materials often involves protecting group chemistry, particularly for the piperidine nitrogen, to ensure selective reactions at other sites. nih.gov

| Synthetic Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| N-Alkylation of Piperidine | Directly attaches the acetic acid side chain to the piperidine nitrogen. | 3-Chloropiperidine, Bromoacetic acid, K₂CO₃, DMF | nih.gov |

| Amide Coupling | Converts the carboxylic acid of the parent compound into various amides. | This compound, Amines (R-NH₂), Coupling agents (e.g., HATU, EDC) | nih.gov |

| Esterification | Converts the carboxylic acid into various esters. | This compound, Alcohols (R-OH), Acid catalyst | researchgate.net |

| Side Chain Homologation | Extends the length of the acetic acid side chain. | Starting with reagents like γ-chloropropyl acetate (B1210297) instead of a two-carbon linker. | orgsyn.org |

Investigation of Structure-Reactivity Relationships (SRR) within this compound Analogue Series

Structure-Reactivity Relationships (SRR) explore how modifications to a chemical structure influence its reactivity and intrinsic chemical properties. For the this compound series, SRR studies focus on how changes to the scaffold affect the reactivity of the nitrogen atom and the acidity of the carboxyl group.

The introduction of fluorine into similar piperidine scaffolds, for example, has been shown to significantly reduce the pKa of the basic nitrogen. nih.gov This effect is due to the strong electron-withdrawing nature of fluorine, which decreases the electron density on the nitrogen, making it a weaker base. nih.gov A similar principle applies to the 3-chloro substituent in the title compound.

Key SRR investigations for this analogue series would include:

Effect of Ring Substituents: Replacing the 3-chloro group with electron-donating groups (e.g., methyl, methoxy) would be expected to increase the basicity (pKa) of the piperidine nitrogen. Conversely, adding more electron-withdrawing groups would decrease it.

Influence of N-Substituents: The nature of the group attached to the nitrogen dramatically affects its reactivity. An acetyl group, for instance, delocalizes the nitrogen's lone pair, rendering it significantly less basic and nucleophilic.

Acidity of the Carboxylic Acid: The acidity of the COOH group is influenced by the substituents on the piperidine ring. The electron-withdrawing chloro group at the 3-position will slightly increase the acidity of the carboxylic acid compared to the unsubstituted piperidin-1-yl-acetic acid.

These relationships are crucial for fine-tuning the chemical properties of the analogues for specific applications where properties like pKa, nucleophilicity, and stability are important. nih.govnih.gov

| Structural Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|

| Replace 3-Cl with 3-F | Decrease basicity of piperidine nitrogen | Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect. nih.gov |

| Replace 3-Cl with 3-CH₃ | Increase basicity of piperidine nitrogen | The methyl group is electron-donating, increasing electron density on the nitrogen. |

| Convert COOH to CONH₂ | Decreases overall acidity of the molecule | An amide is significantly less acidic than a carboxylic acid. nih.gov |

| Add a second Cl to the ring | Further decrease nitrogen basicity and increase carboxylic acid acidity | Cumulative electron-withdrawing effects. nih.gov |

Construction of Chemical Libraries Based on the this compound Core

The construction of chemical libraries involves the synthesis of a large number of related compounds in a systematic manner. Using the this compound core, libraries can be generated to broadly explore chemical diversity. This is often accomplished using parallel synthesis techniques, where multiple reactions are run simultaneously.

A common strategy for library construction based on this scaffold would be to utilize the carboxylic acid handle for diversification. The core acid can be synthesized in bulk and then reacted with a large set of diverse amines in a parallel format to generate a library of amides. Each member of the library would share the common (3-Chloro-piperidin-1-yl)-methyl core but differ in the "R" group of the resulting amide.

Alternatively, a library could be built by varying the substituent on the piperidine nitrogen. A set of diverse aldehydes could be reacted with 3-chloropiperidine via reductive amination to install a variety of N-substituents, generating a library of N-substituted 3-chloropiperidine analogues.

These libraries are valuable resources for screening, allowing for the rapid identification of compounds with interesting chemical or physical properties. The systematic nature of the library also facilitates the subsequent analysis of structure-property relationships. mdpi.com

Conformationally Restricted Analogues and Their Chemical Attributes

The piperidine ring exists in a dynamic equilibrium of chair conformations. Introducing conformational restrictions can lock the ring into a specific geometry, which can have significant effects on the molecule's chemical attributes. This is a powerful strategy to understand how the three-dimensional arrangement of functional groups influences reactivity and interactions.

For the this compound scaffold, conformational restriction can be achieved by several methods:

Introduction of Bulky Groups: Placing a large, sterically demanding group on the piperidine ring can bias the conformational equilibrium towards one chair form. For example, a tert-butyl group at the 4-position would strongly favor an equatorial position, thereby influencing the orientation of the 3-chloro substituent.

Formation of Bicyclic Systems: Bridging the piperidine ring, for example between the nitrogen and the 4-position, would create a rigid bicyclic system. This would fix the relative orientation of all substituents and dramatically alter the chemical environment of the nitrogen lone pair.

Introduction of Unsaturation: Creating a double bond within the piperidine ring (forming a tetrahydropyridine (B1245486) derivative) flattens that portion of the ring and changes the spatial relationship between the remaining substituents.

These conformationally restricted analogues are important tools for dissecting the influence of molecular shape on chemical properties. By limiting the conformational freedom, a clearer picture of how a specific geometry affects reactivity can be obtained. nih.gov

Theoretical and Computational Investigations of 3 Chloro Piperidin 1 Yl Acetic Acid

Detailed Conformational Analysis and Exploration of Energy Landscapes

The chlorine atom can exist in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial interactions. This preference is expected to hold for 3-chloropiperidine (B1606579) as well. The N-H bond in piperidine (B6355638) itself has a preference for the equatorial position in the gas phase. wikipedia.org The acetic acid substituent on the nitrogen atom also introduces rotational freedom around the N-C bond.

The interplay of these factors results in a complex potential energy surface with several local minima corresponding to different conformers. The relative energies of these conformers determine their population at a given temperature. Computational methods, such as density functional theory (DFT), can be employed to calculate the geometries and relative energies of these conformers. The exploration of the energy landscape helps in identifying the most stable conformers, which are likely to be the most relevant for biological activity. rsc.org

Table 1: Predicted Stable Conformers of (3-Chloro-piperidin-1-yl)-acetic acid

| Conformer | Chlorine Position | Acetic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Anti | 0.00 |

| 2 | Equatorial | Gauche | 1.25 |

| 3 | Axial | Anti | 2.50 |

| 4 | Axial | Gauche | 3.75 |

Note: The relative energy values are hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations provide valuable insights into the electronic properties of a molecule. For this compound, these calculations can reveal the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and various reactivity descriptors. These parameters are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

The presence of the electronegative chlorine atom and the carboxylic acid group significantly influences the electronic structure of the piperidine ring. The chlorine atom will withdraw electron density from the ring, affecting its reactivity. The HOMO and LUMO energies are particularly important; the HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 3.0 eV |

| Electrophilicity Index (ω) | 2.04 eV |

Note: These values are illustrative and would need to be determined through specific DFT or other quantum chemical calculations.

Prediction of Spectroscopic Parameters for Structural Elucidation via Computational Methods

Computational methods can predict various spectroscopic parameters, which are invaluable for the structural elucidation of new compounds. For this compound, the prediction of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra can aid in its identification and characterization.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. Computational prediction of these shifts can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. optica.org The predicted shifts for the different conformers can also provide insights into the conformational equilibrium in solution.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. nist.gov The predicted IR spectrum can be compared with an experimental spectrum to confirm the presence of specific functional groups, such as the C=O stretch of the carboxylic acid and the C-Cl stretch.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. While piperidine itself does not absorb significantly in the near-UV region, the presence of the chromophoric carboxylic acid group and the influence of the chlorine atom may lead to absorption at specific wavelengths. Computational predictions of the electronic transitions can help in interpreting the experimental UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - H at C3 | 4.1 (axial), 3.8 (equatorial) |

| ¹³C NMR | Chemical Shift (ppm) - C3 | 55.2 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1720 |

| UV-Vis | λmax (nm) | 210 |

Note: These are representative values. Actual predictions would depend on the computational method and level of theory used.

Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can be used to explore its conformational dynamics, the nature of intramolecular hydrogen bonding, and its interactions with solvent molecules.

An MD simulation would reveal the transitions between different chair conformations and the rotational dynamics of the acetic acid group. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen or chlorine atom, if present, can be identified and its stability assessed.

The interaction with solvent molecules is crucial for understanding the behavior of the compound in solution. MD simulations can model the solvation shell around the molecule and quantify the interactions with water or other solvents. researchgate.net This is particularly important for the charged carboxylate form of the molecule. The simulations can provide insights into how the solvent influences the conformational preferences of the molecule.

In Silico Prediction of Reaction Pathways, Transition States, and Kinetic Parameters for Transformations of this compound

Computational chemistry can be used to investigate the potential chemical transformations of this compound. This includes predicting reaction pathways, identifying transition state structures, and calculating activation energies and other kinetic parameters. ajgreenchem.com

For example, one could investigate the mechanism of lactam formation through intramolecular cyclization, where the carboxylic acid group attacks the carbon bearing the chlorine atom. Quantum chemical calculations can be used to map out the potential energy surface for this reaction, locating the transition state and any intermediates. The calculated activation energy would provide an estimate of the reaction rate.

Other potential reactions, such as substitution of the chlorine atom or reactions involving the carboxylic acid group, could also be explored computationally. These in silico studies can provide valuable predictions about the chemical stability and reactivity of the molecule, guiding synthetic efforts and the design of related compounds.

Table 4: Hypothetical Kinetic Parameters for Intramolecular Cyclization

| Parameter | Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24 kcal/mol |

| Entropy of Activation (ΔS‡) | -10 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 27 kcal/mol |

Note: These are hypothetical values for illustrative purposes and would require specific computational modeling.

Applications of 3 Chloro Piperidin 1 Yl Acetic Acid As a Chemical Building Block and Synthetic Intermediate

Strategic Utilization in the Multi-Step Synthesis of Complex Organic Molecules

The presence of two distinct reactive handles—the chlorine atom and the carboxylic acid—positions (3-Chloro-piperidin-1-yl)-acetic acid as a key intermediate in the linear or convergent synthesis of elaborate organic molecules. The chlorine at the 3-position can be displaced by a variety of nucleophiles, or it can participate in cross-coupling reactions, allowing for the introduction of diverse substituents. Concurrently, the acetic acid moiety can be readily converted into amides, esters, or other functional groups, enabling the extension of the molecular framework.

For instance, in a multi-step synthesis, the carboxylic acid could first be coupled with a chiral amine to introduce a new stereocenter. Subsequently, the chloro group could be subjected to a nucleophilic substitution with a thiol, for example, to build a more complex heterocyclic system. The sequence of these transformations can be strategically planned to achieve the desired molecular complexity and to control the stereochemical outcome of the final product. The synthesis of complex piperidine (B6355638) alkaloids, for example, often relies on the stepwise functionalization of a pre-existing piperidine core. rsc.org

Role in Diversity-Oriented Synthesis (DOS) and Fragment-Based Approaches for Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to rapidly generate a library of structurally diverse small molecules for high-throughput screening. nih.gov this compound is an ideal scaffold for DOS due to its capacity for divergent functionalization. Starting from this single precursor, a multitude of distinct molecular skeletons can be accessed.

The general strategy for a DOS campaign using this building block would involve a few key steps:

Initial Scaffolding: The this compound core provides a defined three-dimensional starting point.

Divergent Reactions: The two functional groups can be reacted with a diverse set of reagents in a combinatorial fashion. For example, the carboxylic acid can be reacted with a library of amines, while the chloro group is simultaneously or sequentially reacted with a library of nucleophiles.

Complexity Generation: Further complexity can be introduced through intramolecular reactions, such as the cyclization of a substituent introduced at the 3-position with the side chain on the nitrogen atom. nih.gov

This approach allows for the efficient exploration of a vast chemical space around the piperidine core, which is highly valuable for the discovery of new bioactive compounds. researchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of this compound makes it a powerful precursor for the synthesis of a wide range of fused, spirocyclic, and bridged heterocyclic systems. The chloro and carboxylic acid groups can be strategically employed in intramolecular cyclization reactions to construct new rings.

For example, the carboxylic acid can be converted to a long-chain ester or amide bearing a terminal nucleophile. This nucleophile can then displace the chlorine atom at the 3-position of the piperidine ring, leading to the formation of a fused bicyclic system. The size of the newly formed ring can be controlled by the length of the chain attached to the nitrogen atom. Intramolecular cyclization is a common strategy for the synthesis of piperidine-containing natural products and their analogues. nih.gov

Another possibility is the synthesis of spiropiperidines, which have gained significant interest in drug discovery. rsc.org In a hypothetical pathway, the acetic acid side chain could be elaborated to contain a suitable functional group that, after activation, could initiate a cyclization onto the carbon atom at the 2- or 4-position of the piperidine ring, while the chloro-group could be used to attach another cyclic system. The synthesis of spiropiperidines often involves the formation of the spiro-ring on a pre-existing piperidine. rsc.org

Application in Ligand Design for Organocatalysis and Metal-Catalyzed Processes

The development of novel ligands is crucial for advancing the field of catalysis. Piperidine-based structures are frequently employed as chiral ligands and backbones in both organocatalysis and metal-catalyzed reactions. researchgate.net this compound offers a versatile platform for the design of new ligands.

The acetic acid group can serve as a coordination site for a metal center or as a handle for attaching the ligand to a solid support. The chlorine atom, on the other hand, can be replaced by a phosphine (B1218219), an amine, or another coordinating group. The chirality of the piperidine ring, which can be introduced in the synthesis of the starting material or during its derivatization, can be exploited for asymmetric catalysis.

For example, a chiral phosphine could be introduced at the 3-position via nucleophilic substitution of the chlorine. The resulting phosphine-acid could then be used as a ligand in a variety of metal-catalyzed reactions, such as hydrogenation or cross-coupling. The combination of a hard carboxylate donor and a soft phosphine donor in the same molecule could lead to unique catalytic properties.

Development of Novel Materials through Incorporation of this compound Motif

The incorporation of well-defined chemical motifs into polymers and other materials is a powerful strategy for creating novel functional materials. The piperidine unit, due to its robust chemical nature and its ability to participate in hydrogen bonding, can impart desirable properties to materials, such as thermal stability and mechanical strength. acs.org

This compound can be used as a monomer or a cross-linking agent in the synthesis of new polymers. The carboxylic acid group can be readily polymerized with diols or diamines to form polyesters or polyamides, respectively. The chlorine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. For instance, the chlorine could be substituted with a fluorescent dye, a bioactive molecule, or a group that enhances the material's conductivity.

Recent research has explored the use of piperidine-based polymers in proton exchange membranes for fuel cells, highlighting the potential of this heterocyclic motif in advanced materials science. acs.org

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₁₂ClNO₂ | 177.63 | Not Available |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 |

| Spiropiperidine | C₉H₁₇N | 139.24 | 185-80-8 |

Future Directions and Emerging Research Avenues for 3 Chloro Piperidin 1 Yl Acetic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Future efforts will likely focus on developing a fully continuous, multi-step synthesis of (3-Chloro-piperidin-1-yl)-acetic acid. beilstein-journals.orgresearchgate.net This could involve the sequential execution of reactions, such as the initial formation of the piperidine (B6355638) ring followed by N-alkylation with a chloroacetic acid equivalent, within an integrated flow system. Researchers have already demonstrated the feasibility of using flow protocols for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivity within minutes. acs.orgorganic-chemistry.org For instance, a practical continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed, yielding various functionalized piperidines. acs.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Complex, requires re-optimization | Simpler, linear scalability |

| Safety | Higher risk with exotherms/hazardous reagents | Enhanced, smaller reaction volumes |

| Control | Limited control over mixing and temperature | Precise control over reaction parameters |

| Reproducibility | Can be variable | High |

| Automation | Difficult to fully automate | Readily integrated with automated systems beilstein-journals.org |

Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The presence of a stereocenter at the C3 position of this compound makes the development of enantioselective and diastereoselective synthetic methods a paramount objective. Future research will undoubtedly explore novel catalytic systems to control the stereochemistry of the piperidine ring during its formation or subsequent functionalization.

Significant progress has been made in the asymmetric synthesis of piperidines using transition metal catalysis. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, provides access to enantioenriched 3-substituted piperidines. acs.orgnih.gov Similarly, iridium-catalyzed enantioselective hydrogenation of substituted pyridines has yielded piperidines with high enantiomeric excess. researchgate.net Other promising systems include copper-catalyzed radical-mediated C-H cyanation to create chiral piperidines from acyclic amines and palladium-catalyzed annulation strategies. nih.govnih.gov

The diastereoselective synthesis of polysubstituted piperidines is another critical area. usm.edu Iron-catalyzed methods have been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org One-pot, four-component reactions mediated by diphenylprolinol silyl (B83357) ether have also been established to create highly substituted piperidines, controlling up to five contiguous stereocenters. acs.org For a compound like this compound, which has substituents on both the ring and the nitrogen atom, developing catalytic systems that can control the relative stereochemistry of these groups is a key challenge for future exploration.

| Catalyst System | Transformation | Key Advantage |

| Rhodium (Rh) | Asymmetric reductive Heck reaction of boronic acids and dihydropyridines acs.orgnih.gov | Access to enantioenriched 3-substituted piperidines |

| Iridium (Ir) | Enantioselective hydrogenation of pyridines researchgate.net | High enantioselectivities (up to 93:7 er) |

| Iron (Fe) | Diastereoselective cyclization of allylic substrates acs.org | Eco-friendly, high diastereoselectivity for cis-isomers |

| Copper (Cu) | Enantioselective δ C-H cyanation of acyclic amines nih.gov | Creates chiral piperidines from simple starting materials |

| Palladium (Pd) | Annulation of cyclic carbamates nih.gov | Access to a range of functionalized piperidines with high enantiocontrol |

Advanced Machine Learning and Artificial Intelligence Approaches for Predictive Chemical Design

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis Planning (CASP) | AI algorithms propose synthetic routes to a target molecule. nih.govchemical.ai | Discovery of novel, more efficient synthetic pathways. |

| Property Prediction | ML models predict biological and chemical properties of new compounds. mdpi.com | Design of derivatives with enhanced activity or desired properties. |

| Reaction Optimization | AI analyzes experimental data to find optimal reaction conditions. technologynetworks.com | Faster development of high-yield syntheses. |

| Automated Synthesis | AI directs robotic platforms to perform experiments in a closed loop. mdpi.com | High-throughput synthesis and screening of derivative libraries. |

Development of Sustainable and Atom-Economical Synthetic Routes for this compound and its Derivatives

The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the need for sustainable and efficient processes. Future research on this compound will focus on developing synthetic routes that are both environmentally benign and "atom-economical," meaning they maximize the incorporation of atoms from the reactants into the final product. whiterose.ac.uk

Another avenue is the use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity under mild conditions. medhealthreview.comnews-medical.net A recently developed two-step strategy combines biocatalytic C-H oxidation with radical cross-coupling to dramatically simplify the construction of complex piperidines, reducing multi-step processes to as few as two to five steps. medhealthreview.comnews-medical.net Applying such methodologies to the synthesis of this compound could lead to significantly more sustainable and cost-effective production methods. news-medical.net The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a greener synthetic process. nih.govbas.bg

Unexplored Reactivity Patterns and Undiscovered Synthetic Potential

While the piperidine ring is a well-established scaffold, there remains significant potential for discovering new reactivity patterns, particularly for substituted variants like this compound. The interplay between the chloro-substituent, the acetic acid side chain, and the piperidine ring itself could lead to novel and useful chemical transformations.

Quantum-chemical studies on N-chloro-piperidines have begun to explore their base-induced rearrangement reactions, predicting various potential intramolecular pathways, including elimination and substitution reactions. nih.gov Such computational studies can guide experimental work to uncover the chemical fate of these compounds under various conditions. For example, the chlorine at the C3 position is a versatile handle for further functionalization. It could be displaced by a wide range of nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the rapid generation of a library of derivatives.

The N-acetic acid moiety also offers avenues for exploration. It could be used as a directing group to influence the stereoselectivity of reactions on the piperidine ring or be transformed into other functional groups. The development of methods for the direct C-H functionalization at other positions on the piperidine ring, while preserving the existing chloro and acetic acid groups, remains a significant challenge and a fruitful area for future research. researchgate.net Unlocking these unexplored reactivity patterns will expand the synthetic utility of this compound as a building block for more complex molecules.

Q & A

Q. How can computational modeling predict interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to piperidine-accepting receptors (e.g., GPCRs) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.